molecular formula C15H15ClO3 B1349283 5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate CAS No. 303987-01-1

5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate

Cat. No.: B1349283
CAS No.: 303987-01-1
M. Wt: 278.73 g/mol
InChI Key: KKORKSCDUXGMSV-UHFFFAOYSA-N
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Scientific Research Applications

5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate has several applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with 4-chlorobenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chlorobenzene ring can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions would result in the replacement of the chlorine atom with other functional groups, such as hydroxyl or amino groups.

Mechanism of Action

The mechanism by which 5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The compound’s unique structure allows it to bind to these targets with high specificity, potentially leading to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-3-oxo-1-cyclohexenyl benzoate: Similar structure but lacks the chlorine atom on the benzene ring.

    5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-methylbenzenecarboxylate: Similar structure but has a methyl group instead of a chlorine atom on the benzene ring.

    5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-nitrobenzenecarboxylate: Similar structure but has a nitro group instead of a chlorine atom on the benzene ring.

Uniqueness

The presence of the chlorine atom in 5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate distinguishes it from other similar compounds. This chlorine atom can significantly influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research applications.

Properties

IUPAC Name

(5,5-dimethyl-3-oxocyclohexen-1-yl) 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO3/c1-15(2)8-12(17)7-13(9-15)19-14(18)10-3-5-11(16)6-4-10/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKORKSCDUXGMSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)OC(=O)C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369706
Record name 5,5-dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303987-01-1
Record name 5,5-dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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